molecular formula C13H18O2Si B3244526 (4-Methoxymethoxy-phenylethynyl)-trimethylsilane CAS No. 162271-44-5

(4-Methoxymethoxy-phenylethynyl)-trimethylsilane

Cat. No.: B3244526
CAS No.: 162271-44-5
M. Wt: 234.37 g/mol
InChI Key: DSPDXRSVPOCLJK-UHFFFAOYSA-N
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Description

Contextual Significance of Terminal Alkynes as Key Synthetic Intermediates

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are fundamental building blocks in organic synthesis. Their importance is underscored by their presence in a wide array of pharmaceuticals, natural products, and advanced organic materials. The high electron density of the π-bonds and the acidity of the terminal C-H bond make alkynes exceptionally versatile intermediates, capable of participating in a multitude of chemical transformations. These include addition reactions, cross-coupling reactions, and their function as nucleophiles after deprotonation.

The Strategic Role of Trimethylsilyl (B98337) Protection in Alkyne Chemistry

The acidic proton of a terminal alkyne (pKa ≈ 25) can interfere with many common synthetic operations, particularly those involving strong bases or organometallic reagents. researchgate.net To circumvent this, the terminal alkyne is often "protected" with a temporary blocking group. The trimethylsilyl (TMS) group is one of the most widely employed protecting groups for this purpose. masterorganicchemistry.com This strategy involves replacing the acidic proton with a Si(CH₃)₃ group, which is robust under many reaction conditions yet can be selectively removed when desired. masterorganicchemistry.comthieme-connect.de The protection of terminal alkynes with a TMS group prevents unwanted reactions with Grignard reagents, for instance. masterorganicchemistry.com

The stability of a protected alkyne is paramount for its successful application in multi-step synthesis. For a molecule like (4-Methoxymethoxy-phenylethynyl)-trimethylsilane, stability is dictated by its two primary protecting groups: the trimethylsilyl (TMS) group on the alkyne and the methoxymethyl (MOM) ether on the phenol (B47542).

The TMS group on an alkyne is known to be labile under both basic and acidic conditions. researchgate.netresearchgate.net It is typically removed with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions like potassium carbonate in methanol (B129727). thieme-connect.de The stability of silyl (B83357) groups generally increases with steric bulk (e.g., TMS < TES < TBS < TIPS). researchgate.net

Conversely, the MOM ether is an acetal, which is stable to a variety of basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions. organic-chemistry.orgnih.gov The stability of aromatic MOM ethers can differ from their aliphatic counterparts, sometimes allowing for selective transformations. nih.gov For instance, aromatic MOM ethers can be converted directly to triethylsilyl (TES) ethers under mild, non-acidic conditions. nih.gov

This dual-protection scheme in this compound presents a molecule with a specific window of stability, being sensitive to both strong acids (cleavage of the MOM group) and bases/fluoride (cleavage of the TMS group). This allows for potential orthogonal deprotection strategies, where one group can be removed selectively in the presence of the other by careful choice of reagents.

Table 1: Stability of Protecting Groups in Analogs
Protecting GroupStable TowardsLabile TowardsCommon Deprotection Reagents
Trimethylsilyl (TMS) AlkyneNeutral conditions, some cross-coupling reactions (e.g., Sonogashira)Acids, Bases, Fluoride IonsTBAF, K₂CO₃/MeOH
Methoxymethyl (MOM) EtherBases (LDA, t-BuOK), Nucleophiles (RLi, RMgX), Reductants (LiAlH₄, NaBH₄)Acids (HCl, H₂SO₄, Lewis Acids)HCl/MeOH, ZnBr₂/n-PrSH

The presence of a bulky trimethylsilyl group at the terminus of an alkyne can exert significant steric and electronic influence on adjacent reactions, thereby controlling the regioselectivity and stereoselectivity of the outcome. nih.gov

For example, in cycloaddition reactions, the silyl group can direct the orientation of the reacting partners. In intramolecular silyl nitronate [3+2] cycloadditions involving substrates with both a double and a triple bond, complete chemoselectivity for reaction at the double bond over the silyl-protected triple bond has been observed. nih.gov Furthermore, intramolecular 1,3-dipolar cycloadditions of molecules containing both an azide (B81097) and a silyl-alkyne can proceed with high regioselectivity, as the connectivity is predetermined by the molecular structure. masterorganicchemistry.com

The electronic nature of the silyl group also plays a role. In Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, both steric and electronic effects of the TMS group are key to achieving high selectivity. nih.gov The α-silyl effect can stabilize a partial negative charge on the adjacent carbon during insertion steps, directing the regiochemical outcome. nih.gov Similarly, the stereoselectivity of reactions like silylzincation can be controlled by the nature of the silyl group on the reagent. thieme-connect.de

Table 2: Influence of Silyl Group on Reaction Selectivity
Reaction TypeInfluence of Silyl GroupObserved Outcome
[3+2] CycloadditionChemoselectivityPreferential reaction at an alkene over a TMS-alkyne. nih.gov
Intramolecular CycloadditionRegiocontrolRegioselectivity is predetermined by the tether connecting the reacting groups. masterorganicchemistry.com
Ti-catalyzed Pyrrole SynthesisChemo- and RegioselectivitySteric and electronic effects of TMS lead to highly selective cross-coupling. nih.gov
SilylzincationStereoselectivityThe nature of the silyl group on the reagent determines cis- or trans-addition. thieme-connect.de

Overview of Aryl Ethynyltrimethylsilanes in Complex Molecule Construction

Aryl ethynyltrimethylsilanes are powerful intermediates for building complex molecular architectures. Their utility stems from their participation in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. nih.govnih.govresearchgate.net This palladium- and copper-catalyzed reaction couples the TMS-protected alkyne with aryl or vinyl halides, a foundational method for constructing conjugated systems. nih.govnih.gov The TMS group is stable under typical Sonogashira conditions, allowing the reaction to proceed at the other end of a molecule, or it can be removed in situ or in a subsequent step to allow further functionalization. nih.gov

Beyond cross-coupling, silyl-protected aryl alkynes are valuable in cycloaddition reactions to construct polycyclic aromatic systems. For instance, they can react with other alkynes in tricyclization reactions to form substituted naphthalene (B1677914) and benzene (B151609) rings. The steric hindrance of the silyl group can be exploited in these reactions; bulkier silyl groups like TES or TIPS can prevent the protiodesilylation that sometimes occurs with TMS groups under acidic conditions, allowing the silyl group to be retained in the product for further manipulation. The synthesis of complex natural products and their analogs often relies on the strategic implementation of building blocks like this compound. masterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDXRSVPOCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Deprotection Strategies for the Trimethylsilyl Group in 4 Methoxymethoxy Phenylethynyl Trimethylsilane Derivatives

Chemical Desilylation Protocols

Standard chemical methods for the deprotection of TMS-alkynes are widely utilized due to their efficiency and reliability. These protocols typically involve fluoride-based reagents or base-catalyzed solvolysis.

Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents exceptionally effective for cleaving silicon-carbon bonds. stackexchange.com The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate which then fragments to yield the terminal alkyne and a fluorosilane byproduct.

Tetrabutylammonium (B224687) Fluoride (TBAF) is the most common reagent for this purpose. wikipedia.org It is highly effective and soluble in organic solvents like tetrahydrofuran (B95107) (THF). sacheminc.comorgsyn.org The reaction is typically rapid, often proceeding at room temperature or below. ccspublishing.org.cn However, commercial TBAF solutions contain a small amount of water, which can be detrimental in the presence of water-sensitive functional groups. nih.gov

Silver Fluoride (AgF) represents an alternative fluoride source, particularly useful for deprotecting more sterically hindered silyl (B83357) groups like triisopropylsilyl (TIPS), suggesting its high efficacy for the less hindered TMS group. jmcs.org.mx The reaction is often carried out in methanol (B129727) and proceeds smoothly under mild conditions. jmcs.org.mx Silver-based methods can sometimes offer different chemoselectivity compared to TBAF.

ReagentTypical ConditionsSubstrate ClassYieldReference
TBAFTHF, -20°C to RTAryl-TMS-Alkynes>95% ccspublishing.org.cn
AgFMethanol, RTAryl-TIPS-Alkynes~90% jmcs.org.mx

A widely used, mild, and economical method for TMS-alkyne deprotection is base-catalyzed methanolysis. nih.gov Potassium carbonate (K2CO3) in methanol is a standard reagent system for this transformation. gelest.comuliege.be The reaction is believed to proceed through the generation of a methoxide (B1231860) ion, which acts as the nucleophile attacking the silicon atom. The subsequent protonolysis by methanol yields the terminal alkyne.

This method is particularly advantageous when other base-sensitive groups are not present or when fluoride ions might cause unwanted side reactions. researchgate.netreddit.com It is often considered one of the mildest ways to cleave a TMS-alkyne bond. gelest.com

ReagentTypical ConditionsSubstrate ClassYieldReference
K₂CO₃/MethanolMethanol, RTAryl-TMS-AlkynesHigh nih.govuliege.be
DBU/Acetonitrile-H₂O60°CAryl-TMS-Alkynes>90% organic-chemistry.org

Orthogonal Deprotection Strategies for Polyfunctionalized Aryl Alkynylsilanes

In the synthesis of complex molecules, it is often necessary to remove one protecting group while leaving others intact. This concept, known as orthogonal deprotection, is crucial for efficiency. For polyfunctionalized aryl alkynylsilanes, the differential stability of various silyl groups can be exploited.

The trimethylsilyl (B98337) (TMS) group is significantly more labile than bulkier trialkylsilyl groups such as the triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) groups. organic-chemistry.org This difference in stability allows for the selective removal of the TMS group. For instance, treatment of a molecule containing both a TMS-protected alkyne and a TIPS-protected alkyne with potassium carbonate in methanol will selectively cleave the TMS group, leaving the TIPS group untouched. nih.govgelest.com Conversely, more potent fluoride reagents like TBAF would be required to remove the more robust TIPS group. nih.gov This hierarchy allows for a stepwise deprotection strategy in molecules bearing multiple, differentially protected alkynyl functionalities.

Advanced and Mild Deprotection Techniques (e.g., Photodeprotection)

While traditional chemical methods are robust, research continues into developing even milder and more selective deprotection techniques to avoid the use of potentially basic or nucleophilic reagents. One such area of interest is photodeprotection, which involves the use of light to trigger the cleavage of a protecting group.

Currently, the application of photodeprotection specifically for trimethylsilyl-alkynes is not a widely documented or standard procedure in synthetic chemistry. The silicon-alkynyl carbon bond does not typically possess a chromophore that would allow for direct photolytic cleavage under standard UV-vis irradiation. Therefore, this strategy remains a niche or developing area for this specific class of compounds. Most advanced and mild techniques still rely on chemical reagents but focus on improving chemoselectivity and minimizing harsh conditions, such as the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) which can selectively cleave acetylenic TMS groups in the presence of other silyl ethers. organic-chemistry.org

Transformational Chemistry and Reactivity of 4 Methoxymethoxy Phenylethynyl Trimethylsilane Analogs

Metal-Catalyzed Functionalization of the Alkyne Moiety

The carbon-carbon triple bond in aryl ethynyl (B1212043) substrates is a hub of reactivity, readily participating in numerous metal-catalyzed transformations. These reactions enable the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming C-C and C-X (heteroatom) bonds. Aryl alkynes are excellent substrates for many of these transformations. Palladium-catalyzed cross-coupling reactions are among the most effective methods for C-C bond formation. researchgate.net These reactions typically involve an oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of an alkyne and subsequent reductive elimination. iupac.org

Key palladium-catalyzed reactions applicable to analogs of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane include:

Sonogashira Coupling: After deprotection of the TMS group to reveal the terminal alkyne, this substrate can be coupled with aryl or vinyl halides. This reaction is fundamental for the synthesis of disubstituted alkynes and conjugated enynes.

Heck Reaction: The alkyne can react with aryl or vinyl halides to form substituted alkenes, a process that proceeds under mild conditions. iupac.org

Suzuki Coupling: While typically involving boronic acids and halides, variants exist for the coupling of alkynes. researchgate.net This method is renowned for its mild conditions and tolerance of diverse functional groups. rjptonline.org

Carbon-Heteroatom Coupling: Palladium catalysts also facilitate the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. nih.govgoogle.com For instance, the aryl moiety of the substrate could potentially undergo C-N or C-O bond formation, although the reactivity of the alkyne is often more pronounced. The development of these catalytic processes has been supported by the discovery of new elementary reactions that occur at metal-heteroatom bonds. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions for Aryl Alkynes
Reaction NameCoupling PartnerTypical Catalyst/ConditionsProduct Type
Sonogashira CouplingAryl/Vinyl HalidePd(PPh₃)₄, CuI, Amine BaseDisubstituted Alkyne
Heck ReactionAryl/Vinyl HalidePd(OAc)₂, PPh₃, BaseSubstituted Alkenes
Suzuki CouplingOrganoboron ReagentPd(PPh₃)₄, BaseAryl/Vinyl Substituted Alkynes
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand, BaseYnamines/Enamines

Gold-Catalyzed Multifunctionalization and Cyclization Reactions

Gold catalysts, particularly gold(I) complexes, have a unique affinity for activating C-C multiple bonds, a property known as carbophilicity. beilstein-journals.org This activation renders the alkyne susceptible to attack by a wide range of nucleophiles, initiating cascades that can lead to complex polycyclic structures under mild conditions. beilstein-journals.org

For an analog of this compound where the MOM-protected oxygen acts as an internal nucleophile (after deprotection), gold catalysis can trigger powerful intramolecular cyclization reactions. The gold(I) catalyst coordinates to the alkyne, which is then attacked by the phenolic oxygen. This strategy is highly effective for synthesizing oxygen-containing heterocycles like benzofurans. beilstein-journals.org The reaction pathway, often a 5-exo-dig cyclization, is highly regioselective. beilstein-journals.org This methodology provides direct access to synthetically useful motifs found in many natural products and medicinally important compounds. beilstein-journals.org A new strategy has also been developed for synthesizing functionalized 1H-isochromene and 2H-pyran derivatives through gold-catalyzed oxidative cyclizations. nih.gov

Table 2: Gold-Catalyzed Cyclization of a Deprotected Aryl Ethynyl Phenol (B47542)
CatalystReaction TypeProposed IntermediateFinal Product
[IPrAuNCMe][SbF₆]Intramolecular Hydroalkoxylation (5-exo-dig)Vinyl-gold speciesBenzofuran derivative
AuCl₃/PPh₃Oxidative CyclizationGold-carbene intermediate1H-Isochromene derivative

Manganese-Catalyzed Selective Functionalization

The use of earth-abundant and less toxic metals like manganese in catalysis is a growing area of chemical research. nih.gov Manganese catalysts have proven effective in a variety of transformations involving alkynes, offering an economical and sustainable alternative to precious metals. nih.gov

Manganese(I)-catalyzed reactions can achieve the selective functionalization of alkynes to produce substituted alkenes with high efficiency. researchgate.net These transformations include:

Hydroarylation: The addition of an aryl group and a hydrogen atom across the triple bond. This can be achieved with high regio- and stereoselectivity, yielding trisubstituted alkenes. researchgate.net

Dimerization and Cross-Coupling: Terminal alkynes can be selectively dimerized to form conjugated Z-1,3-enynes or gem-1,3-enynes. amazonaws.comnih.gov Cross-coupling reactions between different alkynes are also possible, expanding the molecular diversity that can be achieved. amazonaws.comnih.gov

These reactions often proceed under mild conditions and demonstrate high functional group compatibility, making them practical for the synthesis of structurally diverse molecules. researchgate.net

Platinum-Catalyzed Transformations (e.g., Diboration)

Platinum complexes are highly effective catalysts for the diboration of alkynes, a reaction that installs two boryl groups across the triple bond. researchgate.net This transformation typically uses bis(pinacolato)diboron (B136004) in the presence of a platinum(0) catalyst. The reaction proceeds via a cis-addition, yielding a vicinal 1,2-diboronated alkene. researchgate.net

These diboronated products are exceptionally versatile synthetic intermediates. The carbon-boron bonds can be subsequently functionalized in numerous ways, for example, through Suzuki cross-coupling reactions, to install a wide variety of substituents with retention of stereochemistry. This two-step process allows for the stereo- and regiocontrolled synthesis of complex tetrasubstituted alkenes from a simple alkyne precursor.

Cycloaddition Reactions Involving Aryl Ethynyl Substrates

Cycloaddition reactions are powerful methods for constructing cyclic compounds in a single step. The alkyne moiety in aryl ethynyl substrates is an excellent participant in several types of cycloadditions.

[3+2] Cycloadditions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry." acs.org While the thermal reaction requires high temperatures and often produces a mixture of regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted triazole isomer. researchgate.netnih.gov

For this compound to participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the TMS group must first be cleaved, typically with a fluoride (B91410) source (e.g., TBAF) or under basic conditions, to generate the terminal alkyne. This deprotected analog can then be reacted with any of a vast array of organic azides in the presence of a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov

The CuAAC reaction is known for its exceptional reliability, high yield, and tolerance of a wide variety of functional groups, making it a favored method for bioconjugation and materials science. researchgate.net The resulting triazole ring is chemically stable and can act as a rigid linker in larger molecular assemblies.

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Substrate 1 (from title compound)Substrate 2Catalyst SystemProduct
4-ethynylphenyl methoxymethyl etherBenzyl AzideCuSO₄, Sodium Ascorbate1-Benzyl-4-(4-(methoxymethoxy)phenyl)-1H-1,2,3-triazole

Formation of Aromatic and Heterocyclic Scaffolds

The acetylenic backbone of this compound analogs serves as a linchpin for the construction of diverse cyclic systems. Through a variety of cyclization strategies, this linear precursor can be elaborated into complex aromatic and heterocyclic structures, which are core components of many pharmaceutical agents and functional materials.

One prominent application is in the synthesis of isoxazoles . These five-membered heterocycles are accessible through the 1,3-dipolar cycloaddition of nitrile oxides with the alkyne functionality. The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on both the alkyne and the nitrile oxide. For analogs of this compound, the cycloaddition would typically proceed to yield a 3,5-disubstituted isoxazole, where the substituted phenyl group resides at the 5-position. researchgate.net

Furthermore, transition metal-catalyzed annulation reactions provide a powerful avenue to a wide array of carbocyclic and heterocyclic frameworks. bohrium.comdu.edursc.org For instance, the reaction of the alkyne with suitable coupling partners in the presence of catalysts based on rhodium, ruthenium, or cobalt can lead to the formation of substituted naphthalenes, quinolines, and other fused ring systems. The specific outcome of these reactions is highly dependent on the catalyst, reaction conditions, and the nature of the coupling partner. The directing effect of the methoxymethoxy group can play a crucial role in achieving regioselectivity in these transformations (see section 4.4).

Below is a table summarizing representative conditions for the formation of such scaffolds from analogous arylalkynes.

Table 1: Conditions for the Synthesis of Aromatic and Heterocyclic Scaffolds
ScaffoldReaction TypeTypical Reagents and ConditionsExpected Product from Analog
Isoxazole1,3-Dipolar CycloadditionAr-CNO (generated in situ from Ar-CH=NOH and an oxidant like NCS or NaOCl), solvent (e.g., CH2Cl2 or THF), room temperature.3-Aryl-5-(4-methoxymethoxy-phenyl)-isoxazole
Naphthalene (B1677914)Transition Metal-Catalyzed [4+2] AnnulationDiene, Rh(I) or Ru(II) catalyst, heat.Substituted (4-methoxymethoxy-phenyl)-naphthalene
QuinolineTransition Metal-Catalyzed AnnulationOrtho-aminoaryl ketone or imine, Rh(III) or Ru(II) catalyst, oxidant, heat.Substituted 2-(4-methoxymethoxy-phenyl)-quinoline

Transformations of the Trimethylsilyl (B98337) Moiety into Other Functionalities

The trimethylsilyl (TMS) group in this compound is not merely a protecting group for the terminal alkyne but also a versatile functional handle that can be converted into a range of other substituents. This capability significantly enhances the synthetic utility of the parent molecule.

The most fundamental transformation is protodesilylation , the replacement of the TMS group with a hydrogen atom. This is typically achieved under mild conditions, such as treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, or by using a base such as potassium carbonate in a protic solvent like methanol (B129727). This unmasks the terminal alkyne, making it available for subsequent reactions like the Sonogashira coupling.

The TMS group can also be replaced by halogens. Iododesilylation can be effected using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield the corresponding iodoalkyne. Similarly, bromodesilylation can be accomplished with reagents like N-bromosuccinimide (NBS). These haloalkynes are valuable intermediates for cross-coupling reactions.

A key application of the desilylated alkyne is its use in Sonogashira cross-coupling reactions . The terminal alkyne, generated in situ or isolated after protodesilylation, can be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new carbon-carbon bond. This allows for the extension of the conjugated system and the synthesis of more complex molecular architectures.

The following table outlines typical conditions for these transformations.

Table 2: Representative Transformations of the Trimethylsilyl Group
TransformationTypical Reagents and ConditionsResulting Functionality
ProtodesilylationK2CO3, MeOH, rt; or TBAF, THF, rt.Terminal Alkyne (-H)
IododesilylationICl, CH2Cl2, 0 °C to rt; or NIS, AgNO3, acetone, rt.Iodoalkyne (-I)
BromodesilylationNBS, AgNO3, acetone, rt.Bromoalkyne (-Br)
Sonogashira Coupling (post-desilylation)Ar-X, Pd(PPh3)4, CuI, base (e.g., Et3N or piperidine), solvent (e.g., THF or DMF), rt to heat.Disubstituted Alkyne (-Aryl)

The Role of the Methoxymethoxy Group as a Protected Hydroxyl in Directing or Influencing Reactivity

The methoxymethoxy (MOM) group is a widely used protecting group for phenols due to its stability under a range of conditions. organic-chemistry.org However, its role extends beyond that of a simple protecting group; it can actively direct the course of chemical reactions, particularly in the functionalization of the aromatic ring.

One of the most significant directing effects of the MOM group is observed in Directed ortho-Metalation (DoM) . harvard.eduorganic-chemistry.orgbaranlab.org The oxygen atoms of the MOM ether can chelate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, thereby directing the deprotonation to the adjacent ortho position on the aromatic ring. harvard.eduorganic-chemistry.orgbaranlab.orgnih.gov This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce substituents exclusively at the position ortho to the MOM-protected hydroxyl group. This high degree of regioselectivity is a powerful tool for the synthesis of highly substituted aromatic compounds. For instance, this strategy can be employed to introduce an additional functional group onto the phenyl ring of a this compound analog, which can then participate in subsequent cyclization reactions to form more complex heterocyclic systems. researchgate.net

In the context of transition metal-catalyzed reactions, such as the annulations mentioned in section 4.2.2, the MOM group can also exert a significant influence. nih.govacs.org While not as strongly coordinating as some other directing groups, the Lewis basic oxygen atoms can interact with the metal center, potentially influencing the regioselectivity of alkyne insertion or C-H activation steps. acs.org This can be particularly important in reactions where multiple reaction pathways are possible, helping to favor the formation of a specific constitutional isomer. The electronic effect of the MOM-ether, being an electron-donating group, also activates the aromatic ring towards electrophilic attack, which can influence the feasibility and outcome of certain cyclization reactions that involve the aromatic ring as a nucleophile.

The following table summarizes the directing and influencing roles of the MOM group.

Table 3: The Influence of the Methoxymethoxy Group on Reactivity
Reaction TypeRole of MOM GroupOutcome
Directed ortho-Metalation (DoM)Chelating and directing group for lithiation.Regioselective functionalization at the C-3 or C-5 position of the phenyl ring.
Transition Metal-Catalyzed AnnulationPotential coordinating group and electronic activator.Influence on regioselectivity and reaction rate.
Electrophilic Aromatic SubstitutionElectron-donating group, activating the ring.Facilitates reactions where the aromatic ring acts as a nucleophile.

Advanced Methodological Developments and Mechanistic Principles in Aryl Alkynylsilane Chemistry

Chemo-Divergent and Stereo-Divergent Functionalization Strategies

The functionalization of alkynes, a core feature of aryl alkynylsilane chemistry, has been significantly advanced through the development of divergent strategies. These methods allow for the synthesis of multiple, distinct products from a single starting material by subtly changing reaction conditions.

Chemo-divergent approaches enable the selective formation of different constitutional isomers or functional group arrangements. For instance, the functionalization of 1-alkynyl triazenes can be directed to yield either 1,1,2,2-tetrafluoro alkyl triazenes, α-difluoro α-triazenyl ketones, or α-difluoro acyl triazenes by carefully tuning the fluorinating agent and additives. nih.govrsc.org This control over reaction pathways is crucial for expanding the chemical space accessible from a common precursor. nih.govrsc.org

Stereo-divergent synthesis focuses on controlling the three-dimensional arrangement of atoms. In the context of alkyne functionalization, photoredox catalysis has proven instrumental in overcoming challenges related to stereoselective control. researchgate.netrsc.orgresearchgate.net A notable example is the diastereoselective functionalization of alkynes where the addition of lithium Lewis acids can lead to a complete reversal of diastereocontrol, providing access to different stereoisomers from the same set of reactants. researchgate.netnih.govunc.edu Such strategies are invaluable for synthesizing complex molecules with specific stereochemistry, which is often critical for applications in pharmaceuticals and materials science.

Exploration of Organic Photoredox Catalysis in Alkyne Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis due to its ability to facilitate challenging transformations under mild conditions. nih.govresearchgate.net This approach has been particularly impactful in the functionalization of alkynes, which are often resistant to traditional oxidation methods. researchgate.netnih.govunc.edu

Organic photoredox catalysts, such as acridinium (B8443388) dyes, possess high reduction potentials in their excited state, enabling the single-electron oxidation of relatively inert molecules like alkynes. nih.gov This process generates highly reactive intermediates that can be trapped by various nucleophiles, leading to a wide array of functionalized products. researchgate.netrsc.org The innate ability of alkynes to form carbon-centered radicals via single electron transfer (SET) is central to these transformations, allowing for vicinal or gem-difunctionalization, annulation, and cycloaddition reactions. researchgate.netrsc.orgresearchgate.net

The application of photoredox catalysis has dramatically expanded the scope of alkyne functionalization, enabling the synthesis of α-oxo compounds, β-keto sulfoxides, substituted olefins, and various heterocyclic structures. researchgate.netrsc.orgresearchgate.net This strategy is not only versatile but also offers a greener alternative to many traditional methods that require harsh reagents or transition metal catalysts. mdpi.com

In-depth Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

A thorough understanding of reaction mechanisms is essential for the rational design and optimization of new synthetic methods. In the field of aryl alkynylsilane chemistry, significant effort has been dedicated to elucidating the complex catalytic cycles and reaction pathways that govern their transformations.

Preliminary mechanistic investigations often form the basis for proposing plausible reaction pathways. nih.gov For photoredox-catalyzed reactions, a common mechanistic hypothesis involves the initial oxidation of the alkyne by a photoexcited catalyst. nih.gov This is followed by nucleophilic addition to the resulting intermediate and subsequent steps to yield the final product. nih.gov In dual catalytic systems, such as those combining photoredox and nickel catalysis, the process can involve a cascade of radical events, including decarboxylation, radical addition to the alkyne, and cross-coupling steps. researchgate.netnih.gov

The direct single-electron oxidation of alkynes is challenging due to their high oxidation potentials compared to alkenes. nih.gov However, potent organic photoredox catalysts can overcome this barrier, leading to the formation of high-energy vinyl cation radicals as key intermediates. researchgate.netnih.govunc.edu

The formation of a vinyl cation radical from the single-electron oxidation of an alkyne is a critical step in many photoredox-catalyzed functionalization reactions. nih.gov This highly reactive species can be trapped by a nucleophile, initiating a sequence that can lead to either hydrofunctionalization or difunctionalization products. nih.gov The generation and subsequent reactions of vinyl radicals are central to many powerful synthetic transformations, including radical cascades and cyclizations for building molecular complexity. digitellinc.comnih.gov For example, a β-oxypyridinium vinyl radical, generated from an alkyne and a pyridine (B92270) N-oxide system, can undergo cascade reactions to form complex polycyclic molecules. digitellinc.comnih.gov

Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) calculations are frequently used to explore the energetics of reaction pathways and the structures of transient intermediates. rsc.org

For instance, computational studies on alkyne hydroselenation have confirmed a concerted pathway and have been used to evaluate the efficacy of various catalysts by calculating the reduction in the free energy barrier. researchgate.net In the context of palladium-catalyzed aryne annulation, multivariate linear regression models have been employed to show the interdependence of steric and electronic properties of the aryne and the ligand on the reaction's regioselectivity. nih.gov These computational approaches allow researchers to understand the fundamental principles governing a reaction, predict outcomes for new substrates, and rationally design more efficient and selective catalysts. researchgate.netnih.gov

Green Chemistry Approaches and Sustainable Methodologies in Aryl Alkynylsilane Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use more environmentally benign materials. In the chemistry of aryl alkynylsilanes, this has led to the exploration of sustainable alternatives to traditional protocols.

One key area of focus is the development of metal-free reaction conditions. For example, an efficient oxidative C(sp)–H functionalization of alkynes has been developed using a composite of tert-butyl nitrite (B80452) and ascorbic acid, avoiding the need for transition metal catalysts. rsc.org The use of greener and renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), further enhances the sustainability of such methods. rsc.org

Another important strategy is the use of recyclable catalysts, which combines the advantages of high efficiency and selectivity (typical of homogeneous catalysts) with the ease of separation and reuse (characteristic of heterogeneous catalysts). nih.gov Examples include polysiloxane-stabilized platinum nanoparticles for hydrosilylation and silica-anchored copper complexes for Sonogashira coupling reactions. nih.gov Furthermore, visible-light photoredox catalysis itself is considered a green approach as it often allows reactions to proceed at ambient temperature, reducing energy consumption, and can utilize organic dyes as catalysts, avoiding heavy metal contamination. researchgate.netmdpi.com The development of efficient syntheses from readily available materials demonstrates the potential for broad applicability and sustainability. mdpi.com

Data Tables

Table 1: Chemo-Divergent Oxyfluorination of 1-Alkynyl Triazenes Data derived from research on selective fluorination methodologies. nih.gov

EntrySubstrate (R group)ConditionProductYield (%)
14-MeO-C₆H₄Bα-difluoro triazenyl ketone85
24-MeO-C₆H₄Cα-difluoro acyl triazene75
34-F-C₆H₄Bα-difluoro triazenyl ketone78
44-F-C₆H₄Cα-difluoro acyl triazene72

Table 2: Substrate Scope for Photocatalyzed Radical Cascade Annulations of 1,6-Enynes Illustrative examples of products synthesized via photoredox-catalyzed vinyl radical cascades. nih.gov

Product No.Yield (%)
2aPhH85
2b4-MeC₆H₄H81
2c4-MeOC₆H₄H86
2d4-FC₆H₄H75
2e4-ClC₆H₄H79
2iPhH88
2j4-MeC₆H₄H85

Q & A

Basic: What are the common synthetic routes for preparing (4-Methoxymethoxy-phenylethynyl)-trimethylsilane?

Answer:
The compound is typically synthesized via Pd-catalyzed Sonogashira coupling , a method validated for analogous ethynyltrimethylsilanes. For example, (4-nitrophenylethynyl)trimethylsilane is prepared by coupling 4-iodonitrobenzene with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N . Optimization includes controlling reaction temperature (60–80°C) and inert atmosphere (N₂/Ar). Post-synthesis, purification via column chromatography (hexane/EtOAc) is critical to isolate the product from unreacted acetylene or Pd residues .

Advanced: How can researchers optimize reaction conditions to mitigate side reactions (e.g., desilylation or homocoupling) during Sonogashira coupling?

Answer:
Desilylation often occurs due to excess base or prolonged reaction times. To suppress this:

  • Use substoichiometric base (e.g., Et₃N at 1.2–1.5 equiv) .
  • Introduce copper(I) iodide (10 mol%) to accelerate transmetallation, reducing homocoupling .
  • Employ low-polarity solvents (THF > DMF) to stabilize the silylacetylene intermediate .
    Monitor reaction progress via TLC/GCMS, terminating before side reactions dominate. For homocoupling, pre-purify trimethylsilylacetylene to remove oxidized byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the trimethylsilyl (δ 0.2–0.4 ppm, singlet) and methoxymethoxy groups (δ 3.3–3.5 ppm for OCH₃; δ 4.6–5.0 ppm for OCH₂O) .
  • IR : Confirm C≡C stretch (~2100 cm⁻¹) and Si-C absorption (~1250 cm⁻¹) .
  • MS : Molecular ion peaks (EI/ESI) validate molecular weight; fragmentation patterns distinguish silyl vs. aryl moieties .

Advanced: How can overlapping NMR signals (e.g., aryl vs. methoxymethoxy protons) be resolved?

Answer:

  • Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons. For example, HSQC links methoxymethoxy protons to their oxygen-bound carbons (δ 70–80 ppm) .
  • Solvent selection : DMSO-d₆ induces splitting of aromatic protons, enhancing resolution .
  • Variable-temperature NMR : Lower temperatures slow rotation of the methoxymethoxy group, splitting broad singlets into distinct peaks .

Advanced: What mechanistic insights explain the stability of the ethynyl-trimethylsilane group under basic conditions?

Answer:
The trimethylsilyl group acts as a stabilizing electron donor via σ-π conjugation, reducing ethynyl reactivity toward nucleophiles. In catalytic silylation (e.g., KOt-Bu systems), the Si–C bond resists cleavage due to strong Si–C σ-bond strength (~318 kJ/mol) compared to weaker C–H bonds (~413 kJ/mol for sp³ C–H) . However, under strong bases (e.g., LDA), desilylation occurs via nucleophilic attack at silicon, forming Me₃Si–Base adducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatile silane byproducts .
  • Waste disposal : Segregate silane waste from halogenated solvents; neutralize with ethanol before disposal .

Advanced: How can researchers analyze contradictions in reported thermodynamic data (e.g., bond dissociation energies) for similar silane compounds?

Answer:
Discrepancies often arise from experimental vs. computational methods . For example:

  • Experimental BDEs for Si–C bonds vary by technique (e.g., calorimetry vs. spectroscopy) .
  • DFT calculations may underestimate steric effects in bulky silanes. Validate using hybrid methods (e.g., MP2/cc-pVTZ) and compare with gas-phase MS/MS fragmentation patterns .
    Replicate key measurements (e.g., reaction kinetics) under standardized conditions to resolve contradictions .

Advanced: What strategies enable selective functionalization of the methoxymethoxy group without affecting the ethynylsilane moiety?

Answer:

  • Acid-catalyzed deprotection : Use HCl/MeOH (0°C) to cleave methoxymethoxy to diol, leaving the ethynylsilane intact .
  • Oxidative conditions : Avoid strong oxidants (e.g., KMnO₄) that attack C≡C. Instead, use TEMPO/NaOCl for selective oxidation of benzylic ethers .
  • Photocatalysis : Visible-light-mediated reactions (e.g., with Ru(bpy)₃²⁺) target electron-rich aryl ethers without Si–C cleavage .

Basic: What are the primary applications of this compound in materials science?

Answer:

  • Click chemistry : The ethynyl group participates in Huisgen cycloaddition with azides to form triazole-linked polymers .
  • Surface functionalization : Silane anchors bind to SiO₂ substrates for sensor coatings .
  • Liquid crystals : Methoxymethoxy enhances mesogenic properties in aryl-silane hybrids .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize transition states for Sonogashira coupling (e.g., Pd–acetylide intermediates) to predict regioselectivity .
  • NBO analysis : Quantify charge distribution; higher electron density on ethynyl carbon correlates with faster coupling .
  • MD simulations : Model solvent effects (e.g., THF vs. DMF) on reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.